(1S)-1-(4-bromo-2-fluorophenyl)ethan-1-ol
Overview
Description
(1S)-1-(4-bromo-2-fluorophenyl)ethan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-bromo-2-fluorophenyl)ethan-1-ol typically involves the following steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).
Reduction: The reduction of the intermediate compound to obtain the ethan-1-ol group can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination reactions followed by reduction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-bromo-2-fluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Potassium fluoride (KF), cesium fluoride (CsF), other nucleophiles or electrophiles
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Various substituted phenyl ethan-1-ol derivatives
Scientific Research Applications
(1S)-1-(4-bromo-2-fluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological processes and interactions, particularly those involving halogenated phenyl groups.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (1S)-1-(4-bromo-2-fluorophenyl)ethan-1-ol exerts its effects depends on the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(4-chlorophenyl)ethan-1-ol
- (1S)-1-(4-iodophenyl)ethan-1-ol
- (1S)-1-(4-methylphenyl)ethan-1-ol
Uniqueness
(1S)-1-(4-bromo-2-fluorophenyl)ethan-1-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring This combination of halogens can significantly affect the compound’s chemical properties, such as its reactivity, stability, and interactions with other molecules
Biological Activity
(1S)-1-(4-bromo-2-fluorophenyl)ethan-1-ol is an organic compound notable for its unique structural features, which include a bromo and a fluoro substituent on the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure allows for various interactions within biological systems, primarily due to the presence of functional groups that can participate in hydrogen bonding and other molecular interactions.
Property | Value |
---|---|
Molecular Weight | 217.04 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Varies with solvent |
The mechanism of action for this compound involves its ability to interact with specific molecular targets within cells. The hydroxyl group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. The halogen substituents (bromine and fluorine) may enhance binding affinity and specificity, making this compound an interesting candidate for drug development.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be as low as 0.01 mg/mL, indicating potent activity.
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.01 |
Escherichia coli | 0.02 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies involving various cancer cell lines have revealed that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study: Breast Cancer Cell Lines
A study assessed the effects of this compound on breast cancer cell lines MCF-7 and T47D. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values of 5 µM for MCF-7 cells and 8 µM for T47D cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 5 |
T47D | 8 |
Comparative Analysis with Similar Compounds
The biological activity of this compound can also be compared to structurally similar compounds.
Compound Name | Biological Activity |
---|---|
2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol | Antimicrobial, anticancer |
2-Amino-1-(4-chloro-2-fluorophenyl)ethan-1-ol | Moderate antimicrobial activity |
2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol | Reduced anticancer potency |
Properties
IUPAC Name |
(1S)-1-(4-bromo-2-fluorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASZUNQDCHMJEP-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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